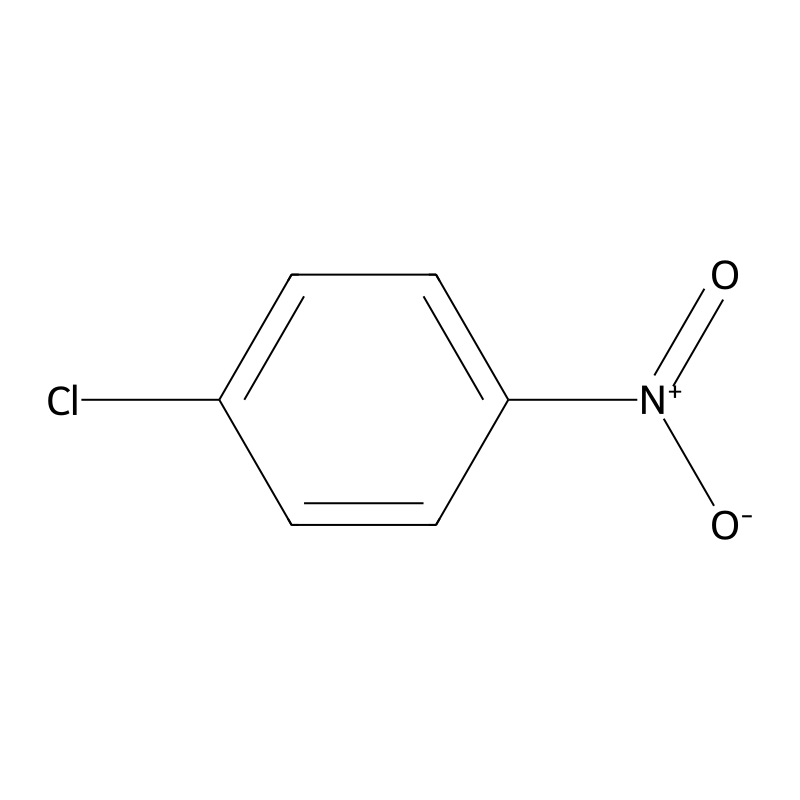

1-Chloro-4-nitrobenzene

C6H4ClNO2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C6H4ClNO2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.00 M

Sparingly sol in cold alc and freely in boiling alcohol, ether, carbon disulfide.

Soluble in organic solvents

In water, 225 mg/L at 20 °C

Solubility in water: none

Slight

Synonyms

Canonical SMILES

- Environmental Science: Research explores the biodegradation of 1-C4NB by specific bacteria. This helps understand its natural breakdown in the environment and develop strategies for bioremediation of contaminated sites. )

- Material Science: Studies investigate the use of 1-C4NB as a precursor in the synthesis of various materials, such as conducting polymers and nonlinear optical materials.

- Catalysis: Research examines the use of 1-C4NB as a model compound to test and develop new catalysts for various chemical reactions, such as hydrogenation and reduction reactions.

1-Chloro-4-nitrobenzene, with the molecular formula and CAS number 100-00-5, is an aromatic compound characterized by a chloro group and a nitro group attached to a benzene ring. It appears as a pale yellow crystalline solid with a melting point of approximately 83 °C and has a density of 1.52 g/cm³ . This compound is known for its significant industrial applications, particularly as an intermediate in the synthesis of various chemicals.

- Nitration: This can yield further nitro derivatives when treated with nitric acid in the presence of sulfuric acid .

- Reduction: The nitro group can be reduced to an amino group, forming 4-chloroaniline, which is significant in various synthetic pathways .

- Hydroxylation: The compound can also undergo hydroxylation, leading to the formation of hydroxylated derivatives .

1-Chloro-4-nitrobenzene exhibits notable biological activity, particularly concerning its toxicity and potential carcinogenic effects. It has been shown to induce methaemoglobin formation and oxidative damage to red blood cells, leading to regenerative anemia in animal studies . In vitro studies indicate that it can induce chromosomal aberrations and sister chromatid exchanges at high doses, suggesting genotoxicity .

The compound is metabolized in mammals primarily through three pathways: reduction of the nitro group, displacement of the chloride ion via glutathione conjugation, and ring hydroxylation. Metabolites such as 4-chloroaniline have been identified as significant products of this metabolism, contributing to its toxicological profile .

1-Chloro-4-nitrobenzene can be synthesized through several methods:

- Nitration of Chlorobenzene: The most common method involves the nitration of chlorobenzene using a mixture of nitric and sulfuric acids. This process yields both 2-nitrochlorobenzene and 4-nitrochlorobenzene, which can be separated through crystallization or distillation .

- Electrophilic Aromatic Substitution: This method allows for the introduction of additional substituents onto the aromatic ring under controlled conditions, enhancing the versatility of 1-chloro-4-nitrobenzene in synthetic applications .

1-Chloro-4-nitrobenzene serves as a crucial intermediate in the production of various chemicals:

- Synthesis of Dyes and Pigments: It is used in manufacturing azo dyes and other colorants.

- Production of Pharmaceuticals: The compound is involved in synthesizing active pharmaceutical ingredients due to its reactive functional groups.

- Rubber Industry: It acts as an antioxidant in rubber formulations, improving durability and performance .

Studies on the interactions of 1-chloro-4-nitrobenzene with biological systems reveal its potential for toxicity. Its metabolites have been shown to cause oxidative stress and damage to cellular components. Research indicates that exposure can lead to significant metabolic changes in liver cells, implicating cytochrome P450 enzymes in its biotransformation processes .

Furthermore, assessments have demonstrated that this compound may exhibit immunotoxic effects following both acute and chronic exposure scenarios .

1-Chloro-4-nitrobenzene shares structural similarities with other chloronitrobenzenes but exhibits unique properties due to its specific substitution pattern. Here are some similar compounds for comparison:

| Compound Name | Structure | Notable Characteristics |

|---|---|---|

| 2-Nitrochlorobenzene | ClCHNO | Different position of nitro group; used in dye synthesis. |

| 3-Nitrochlorobenzene | ClCHNO | Similar reactivity but distinct synthesis pathways. |

| 4-Nitrochlorobenzene | ClCHNO | Common intermediate; used extensively in industrial applications. |

The unique positioning of the chloro and nitro groups in 1-chloro-4-nitrobenzene influences its reactivity profile, making it particularly suitable for specific synthetic routes not available to its isomers.

Molecular Characteristics

1-Chloro-4-nitrobenzene consists of a benzene ring substituted with a chlorine atom and a nitro group at para positions. The electron-withdrawing nitro group enhances the reactivity of the chlorine atom, facilitating nucleophilic aromatic substitution reactions.

Key Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 157.55 g/mol | |

| Melting Point | 83.6°C | |

| Boiling Point | 242°C | |

| Density | 1.52 g/cm³ (20°C) | |

| Solubility in Water | 243 mg/L (20°C) | |

| Vapor Pressure | 0.15 mmHg (30°C) |

The compound’s low water solubility and high stability contribute to its environmental persistence. Infrared (IR) and nuclear magnetic resonance (NMR) spectra confirm its structure, with characteristic NO₂ and C-Cl stretching vibrations observed at 1,520 cm⁻¹ and 740 cm⁻¹, respectively.

Physical Description

YELLOWISH CRYSTALS WITH CHARACTERISTIC ODOUR.

Yellow, crystalline solid with a sweet odor.

Color/Form

Yellow crystals

Yellow, crystalline solid

XLogP3

Boiling Point

242.0 °C

242 °C at 760 mm Hg

242 °C

468°F

Flash Point

261 °F (closed cup)

261 °F (127 °C) (closed cup)

127 °C c.c.

230°F

261°F

Vapor Density

5.44 (AIR= 1)

Relative vapor density (air = 1): 5.44

5.44

Density

1.520

Relative density (water = 1): 1.3

1.52

LogP

log Kow = 2.39

2.39

Odor

Melting Point

83.5 °C

82-84 °C

182°F

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];

H351: Suspected of causing cancer [Warning Carcinogenicity];

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.02 mmHg

2.19X10-2 mm Hg at 25 °C

Vapor pressure, Pa at 30 °C: 20

0.09 mmHg at 77°F, 0.23 mmHg at 99.9°F

(86°F): 0.2 mmHg

Pictograms

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Biological Half Life

/In 8 poisoned and hospitalized men/ urinary metabolites exponentially decreased with time, fitting a model of two compartment pharmacodynamics. Half-lives of the fast and slow phases were 2.7 +/-0.4 and 14.7+/8.2 days, respectively.

Use Classification

Fire Hazards -> Reactive - 3rd degree

Methods of Manufacturing

Chloronitrobenzenes are produced by nitration of chlorobenzene. The crude chloronitrobenzene obtained from the nitration process contains about 34% o-chloronitrobenzene, 65% p-chloronitrobenzene, and 1% m-chloronitrobenzene. The isomers are separated by a combination of crystallization and distillation.

General Manufacturing Information

Analytic Laboratory Methods

ORGANIC CMPD, INCL P-NITROCHLOROBENZENE, DETERMINED IN THE ATMOSPHERE BY GAS CHROMATOGRAPHY.

THE PROPOSED GAS CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF O-, M-, AND P-NITROCHLOROBENZENE SIMULTANEOUSLY IN AIR IS INTENDED AS AN AIR POLLUTION CONTROL METHOD FOR ANILINE DYE INDUSTRY.

A QUANTITATIVE PAPER CHROMATOGRAPHIC METHOD OF SEPARATION OF NITROBENZENE & 1-CHLORO-4-NITROBENZENE IN AIR SAMPLES. THE SEPARATED CMPD WERE EXTRACTED WITH CARBON TETRACHLORIDE & DETERMINED AT 450 NM. THE METHOD IS APPLICABLE TO TOTAL AMOUNTS OF THE COMPOUNDS IN THE 25-200 UG RANGE. THE RECOVERY & PRECISIONS OF THE METHOD FOR NITROBENZENE & 1-CHLORO-4-NITROBENZENE WERE 93 & 99.8% & 10.5 & 11.9%, RESPECTIVELY.

For more Analytic Laboratory Methods (Complete) data for 1-CHLORO-4-NITROBENZENE (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Determination of p-chloronitrobenzene and its metabolites in urine by high performance liquid chromatography.

Storage Conditions

Store in a refrigerator and protect from light, oxidizers, reducing agents, alkalis, and sodium methoxide. Sources of ignition such as smoking and open flames are prohibited where this chemical is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of this chemical should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment and fittings. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA standard 1910.1045.

... materials which are toxic as stored or which can decomp into toxic components ... should be stored in cool, well-ventilated place, out of ... direct rays of ... sun, away from ... high fire hazard ... should be periodically inspected ... incompatible materials should be isolated.